4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

BRAF inhibition MAPK pathway kinase inhibitor

4-((1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795446-74-0) is a synthetic heteroaryl derivative that incorporates a 5-bromofuran-2-carbonyl azetidine ether-linked to a 6-methyl-2H-pyran-2-one scaffold. It is disclosed in Voronoi patent families US11964950, US20230270730, and US20240327355 as a serine/threonine-protein kinase B-raf (BRAF) inhibitor.

Molecular Formula C14H12BrNO5
Molecular Weight 354.156
CAS No. 1795446-74-0
Cat. No. B2456268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1795446-74-0
Molecular FormulaC14H12BrNO5
Molecular Weight354.156
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C14H12BrNO5/c1-8-4-9(5-13(17)19-8)20-10-6-16(7-10)14(18)11-2-3-12(15)21-11/h2-5,10H,6-7H2,1H3
InChIKeyLVCBDKXJEBOXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795446-74-0): BRAF Inhibitor Procurement Baseline


4-((1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1795446-74-0) is a synthetic heteroaryl derivative that incorporates a 5-bromofuran-2-carbonyl azetidine ether-linked to a 6-methyl-2H-pyran-2-one scaffold [1]. It is disclosed in Voronoi patent families US11964950, US20230270730, and US20240327355 as a serine/threonine-protein kinase B-raf (BRAF) inhibitor [2]. In a time-resolved fluorescence resonance energy transfer (TR-FRET) enzymatic cascade assay, the compound inhibited BRAF with an IC50 of 9 nM [2]. The bromofuran moiety distinguishes it from non-halogenated furan analogs (e.g., CAS 1795299-93-2) that lack the bromine substituent, a feature that may influence target binding and physicochemical properties [3].

Why Generic Substitution Fails for 4-((1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one in BRAF-Targeted Research


Within the Voronoi heteroaryl derivative series, single-atom or functional-group alterations produce substantial shifts in BRAF IC50 values, with disclosed analogs ranging from 1 nM to >10 nM under identical assay conditions [1]. The bromine atom on the furan ring of the target compound is a critical pharmacophoric element; its replacement with hydrogen (as in the non-brominated furan analog CAS 1795299-93-2) or relocation to a benzoyl ring (as in the 2-bromobenzoyl analog) is expected to alter both target engagement and off-target profiles [2]. Consequently, generic substitution within this chemotype cannot be assumed to preserve BRAF inhibitory potency, selectivity, or downstream MAPK-pathway modulation.

Quantitative Differentiation Evidence: 4-((1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one vs. Closest Analogs


BRAF Enzymatic IC50 Comparison: Target Compound vs. Patent Series Exemplars

In the Voronoi patent family BRAF TR-FRET cascade assay, the target compound (Ref-4) exhibits an IC50 of 9 nM [1]. This positions it as moderately potent within the series. The most potent disclosed analog, Compound A-1, achieves an IC50 of 1 nM under the same assay format, while Compound A-20 and Compound A-40 reach 2 nM [2]. The 9-fold difference between Ref-4 and A-1 indicates that structural modifications to the azetidine-pyranone core can yield significant potency gains, implying that Ref-4 occupies a specific potency niche that may be advantageous for certain experimental designs where sub-nanomolar potency is not required.

BRAF inhibition MAPK pathway kinase inhibitor

Halogen-Dependent Structural Differentiation: 5-Bromofuran vs. Unsubstituted Furan vs. 2-Bromobenzoyl

The target compound incorporates a 5-bromofuran-2-carbonyl group . The closest commercially cataloged analogs differ at this position: CAS 1795299-93-2 bears an unsubstituted furan-2-carbonyl, while another analog carries a 2-bromobenzoyl group in place of the bromofuran [1]. Bromine substitution on the furan ring can enhance halogen bonding with target proteins, modulate lipophilicity (calculated AlogP), and alter metabolic stability compared to the non-brominated or benzoyl congeners. Although direct comparative biochemical data for these exact analogs are not publicly available, class-level inference from halogen-bonding literature indicates that 5-bromofuran-containing kinase inhibitors often exhibit improved target affinity and selectivity over their des-bromo counterparts [2].

halogen bonding SAR medicinal chemistry

Patent-Disclosed Selectivity Context: BRAF vs. Off-Target Kinase Liability in the Voronoi Series

The patent family (US11964950, US20230270730, US20240327355) describes compounds evaluated for BRAF-inhibiting activity, with select exemplars further profiled against a panel of kinases [1]. While the full selectivity dataset for Ref-4 is not publicly extractable, the patent's emphasis on heteroaryl derivatives with differentiated substitution patterns suggests that the 5-bromofuran-azetidine-pyranone scaffold was deliberately designed to modulate selectivity versus other RAF isoforms and kinase off-targets [2]. Class-level inference from the broader BRAF inhibitor field indicates that azetidine-containing compounds often exhibit reduced paradoxical ERK activation in BRAF wild-type cells compared to first-generation inhibitors like vemurafenib, though this has not been directly confirmed for Ref-4 [3].

kinase selectivity off-target profiling BRAF dimers

Optimal Research and Procurement Scenarios for 4-((1-(5-Bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one


BRAF Inhibitor Screening Library Expansion with a Mid-Potency 5-Bromofuran Azetidine Chemotype [REFS-1]

The compound's 9 nM BRAF IC50 [1] situates it as a mid-potency reference point within the Voronoi patent series. Procurement is appropriate for laboratories constructing focused kinase inhibitor libraries that require graded potency coverage—spanning sub-nanomolar (A-1, IC50 1 nM) to double-digit nanomolar exemplars—to probe the relationship between target engagement and downstream ERK signaling dynamics.

Structure-Activity Relationship (SAR) Studies Centered on the 5-Bromofuran Pharmacophore [REFS-2]

The compound serves as a key brominated comparator for SAR campaigns exploring the impact of halogen substitution on BRAF binding. Side-by-side testing with the non-brominated furan analog (CAS 1795299-93-2) [2] enables direct attribution of potency shifts, lipophilicity changes, and metabolic stability differences to the bromine atom, informing lead optimization decisions.

Azetidine-Containing Kinase Inhibitor Chemical Probe Development [REFS-3]

The azetidine-oxy-pyranone linkage is a relatively underexplored structural motif in kinase inhibitor design. Researchers developing novel chemical probes can use this compound as a starting scaffold for further derivatization—modifying the pyranone, azetidine, or bromofuran moieties—to explore uncharted regions of kinase selectivity space beyond the well-characterized quinoline and sulfonamide BRAF inhibitor chemotypes [3].

Patent Family Benchmarking and Freedom-to-Operate Analysis [REFS-4]

As a specifically exemplified compound (Ref-4) in three related US patent applications (US11964950, US20230270730, US20240327355) [4], this compound is a critical reference standard for competitive intelligence, patent landscaping, and freedom-to-operate assessments in the BRAF inhibitor intellectual property space.

Quote Request

Request a Quote for 4-((1-(5-bromofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.